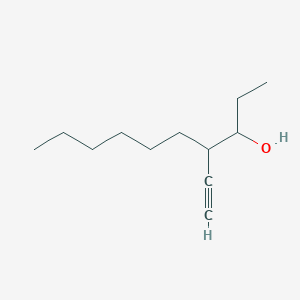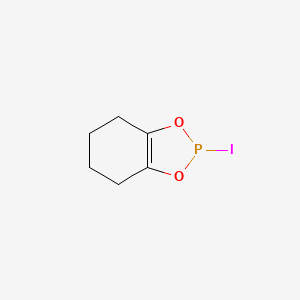
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with the molecular formula C6H8IO2P. This compound is characterized by the presence of an iodine atom and a benzodioxaphosphole ring system, which is a heterocyclic structure containing both oxygen and phosphorus atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the iodination of a precursor compound containing the benzodioxaphosphole ring. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. These reactions are usually conducted in anhydrous solvents, such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxaphosphole, while oxidation with potassium permanganate can introduce hydroxyl groups or carboxyl groups.
科学的研究の応用
2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets, such as enzymes or receptors, through its iodine and phosphorus atoms. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro-2H-1,3,2-benzodioxaphosphole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole:
Uniqueness
The presence of the iodine atom in 2-Iodo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole imparts unique reactivity and properties, making it particularly useful in specific synthetic and research applications. Its ability to undergo a wide range of chemical reactions and its potential as a versatile building block distinguish it from other similar compounds.
特性
CAS番号 |
89784-10-1 |
|---|---|
分子式 |
C6H8IO2P |
分子量 |
270.00 g/mol |
IUPAC名 |
2-iodo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H8IO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
InChIキー |
BSSAQZCJGXFFMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)OP(O2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
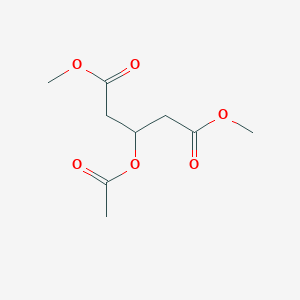
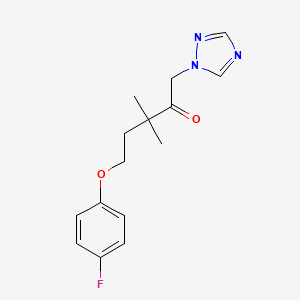
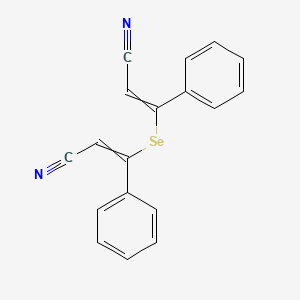
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
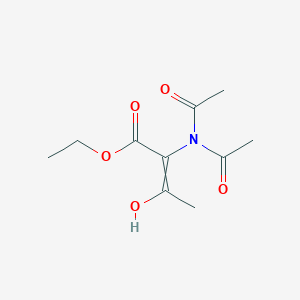



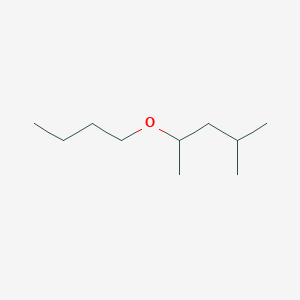
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
